

# An In-Depth Technical Guide to 3,8-dioxooct-5-enoyl-CoA(4-)

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## Compound of Interest

Compound Name: 3,8-dioxooct-5-enoyl-CoA

Cat. No.: B15548486

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## A Core Intermediate in Unsaturated Fatty Acid Metabolism

This technical guide provides a comprehensive overview of the chemical entity **3,8-dioxooct-5-enoyl-CoA(4-)**, focusing on its physicochemical properties, metabolic significance, and relevant experimental methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development with an interest in fatty acid metabolism and related therapeutic areas.

## ChEBI Entry and Chemical Properties

**3,8-dioxooct-5-enoyl-CoA(4-)** is formally defined as an acyl-CoA(4-) oxoanion.<sup>[1]</sup> This molecule arises from the deprotonation of the phosphate and diphosphate hydroxyl groups of **3,8-dioxooct-5-enoyl-CoA** and represents the major ionic species at a physiological pH of 7.3.<sup>[1]</sup>

Table 1: Physicochemical Properties of **3,8-dioxooct-5-enoyl-CoA(4-)**

Property	Value	Source
ChEBI ID	CHEBI:63257	[1]
Chemical Formula	C29H40N7O19P3S	ChEBI
Molecular Weight	919.68 g/mol	[2]
Monoisotopic Mass	917.13115 Da	ChEBI
Net Charge	-4	[1]
Definition	An acyl-CoA(4-) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of 3,8-dioxooct-5-enoyl-CoA.	[1]

## Metabolic Significance: An Intermediate in Beta-Oxidation

While direct experimental evidence specifically detailing the metabolic pathways involving **3,8-dioxooct-5-enoyl-CoA(4-)** is limited in the public domain, its structure strongly suggests its role as an intermediate in the catabolism of unsaturated fatty acids. Specifically, it is likely involved in the beta-oxidation of polyunsaturated fatty acids that possess double bonds at odd-numbered carbon atoms, such as linolenic acid.[3]

The beta-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes in addition to the core enzymes of the beta-oxidation spiral. These enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are responsible for modifying the structure of intermediates that are not substrates for the standard beta-oxidation enzymes.[4][5] The presence of a double bond at the 5th position and ketone groups at the 3rd and 8th positions of the octenoyl chain in **3,8-dioxooct-5-enoyl-CoA(4-)** is consistent with the modifications that occur during the breakdown of such fatty acids.

## Conceptual Metabolic Pathway

The following diagram illustrates a plausible metabolic context for **3,8-dioxooct-5-enoyl-CoA(4-)** within the beta-oxidation of an unsaturated fatty acid. This pathway is conceptual and based on the known reactions in fatty acid metabolism.



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Caption: Conceptual pathway for the formation and degradation of **3,8-dioxooct-5-enoyl-CoA**.

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3,8-dioxooct-5-enoyl-CoA(4-)** are not readily available in the scientific literature. However, established methods for the analysis of other acyl-CoA esters can be adapted for this purpose.

## Extraction of Acyl-CoA Esters from Biological Samples

The extraction of short- and medium-chain acyl-CoAs from tissues or cells is a critical first step for their analysis. A common procedure involves the following steps:

- **Homogenization:** The tissue or cell sample is homogenized in a buffered solution, often at low temperatures to minimize enzymatic degradation.
- **Protein Precipitation:** An organic solvent, such as acetonitrile or a chloroform/methanol mixture, is added to precipitate proteins and release the acyl-CoA esters into the solvent phase.

- **Phase Separation:** The mixture is centrifuged to separate the protein pellet from the supernatant containing the acyl-CoAs.
- **Solid-Phase Extraction (SPE):** The supernatant can be further purified and concentrated using a solid-phase extraction column. This step helps to remove interfering substances and enrich the acyl-CoA fraction.

## Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the most common and sensitive method for the quantification of acyl-CoA species.

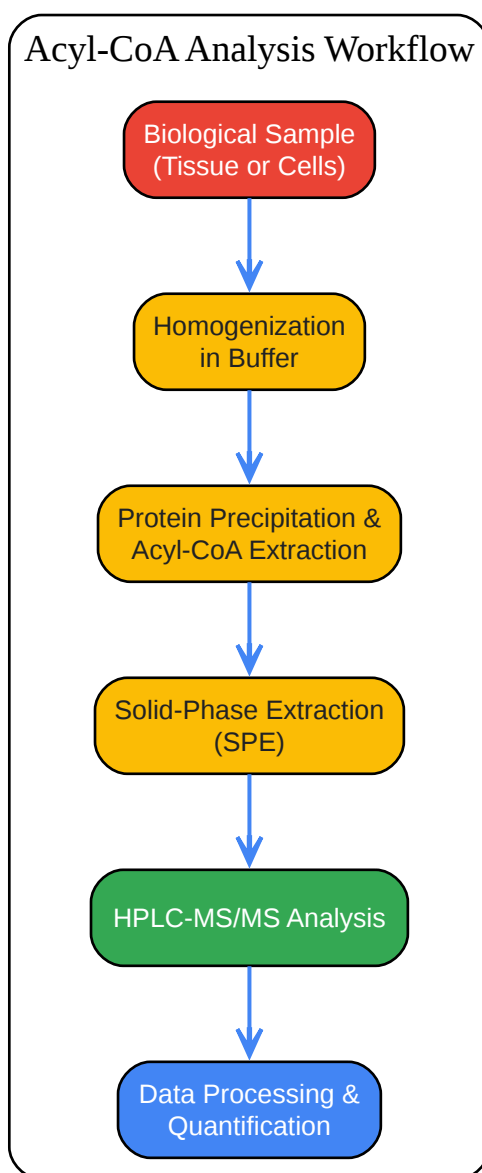
- **Chromatographic Separation:** Reverse-phase HPLC is typically used to separate the different acyl-CoA esters based on their hydrophobicity. A C18 column is commonly employed with a gradient elution of an aqueous buffer (often containing an ion-pairing agent) and an organic solvent like acetonitrile or methanol.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these molecules. Quantification is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.

Table 2: General Parameters for HPLC-MS/MS Analysis of Acyl-CoAs

Parameter	Description
Column	C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid)
Mobile Phase B	Methanol or Acetonitrile
Gradient	A time-programmed gradient from a low to a high percentage of mobile phase B.
Flow Rate	0.2 - 0.5 mL/min
Ionization Mode	Positive or Negative Electrospray Ionization (ESI)
Detection Mode	Multiple Reaction Monitoring (MRM)

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of acyl-CoA esters from biological samples.



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Caption: A generalized workflow for the extraction and analysis of acyl-CoA esters.

## Conclusion

**3,8-dioxooct-5-enoyl-CoA(4-)** is a recognized chemical entity with defined physicochemical properties. Its structure strongly implicates it as an intermediate in the beta-oxidation of unsaturated fatty acids, a critical pathway for energy production. While specific experimental data on this molecule is scarce, established methodologies for the analysis of acyl-CoA esters provide a robust framework for its future investigation. Further research into the precise

enzymatic reactions involving **3,8-dioxooct-5-enoyl-CoA(4-)** will be crucial for a more complete understanding of unsaturated fatty acid metabolism and its role in health and disease.

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